1-tert-Butyl-5-nitro-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-5-nitroindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMRQYUTQBZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine
Retrosynthetic Strategies for the 1-tert-Butyl-5-nitro-1H-indazol-3-amine Core
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary strategic bond cleavages involve the indazole ring formation, the introduction of the nitro group, the amination at the C3 position, and the installation of the N1-tert-butyl group.
A logical retrosynthetic approach would involve the following key steps:
Functional Group Interconversion: The primary amine at the C3 position can be retrosynthetically derived from a more stable precursor, such as a nitro group, which can then be reduced in a later synthetic step.
N-Alkylation: The N1-tert-butyl group can be disconnected to reveal a 5-nitro-1H-indazol-3-amine precursor. This suggests an alkylation step late in the synthesis.
Nitration: The nitro group at the C5 position can be introduced via an electrophilic aromatic substitution reaction on a suitable indazole precursor. This disconnection leads to 1-tert-butyl-1H-indazol-3-amine.
Indazole Ring Formation: The core indazole ring of 1-tert-butyl-1H-indazol-3-amine can be formed through various cyclization strategies. A common disconnection involves breaking the N1-N2 and C3-N bonds, leading back to a substituted 2-aminobenzonitrile (B23959) derivative.
This analysis suggests a forward synthesis commencing with a substituted benzonitrile, proceeding through cyclization to form the indazole core, followed by functional group manipulations to install the required substituents in a regioselective manner.
Detailed Analysis of Established and Emerging Synthetic Routes
The synthesis of this compound can be accomplished through a multi-step sequence that combines classical and modern synthetic methodologies. The following sections detail the key transformations.
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic rings. While direct palladium-catalyzed synthesis of the fully substituted target molecule is not extensively reported, analogous cyclizations provide a viable pathway. For instance, the synthesis of 3-aminoindazoles can be achieved from ortho-haloaryl hydrazines through palladium-catalyzed cyclization.
A plausible route to an intermediate could involve the palladium-catalyzed intramolecular N-arylation of a suitably substituted hydrazine (B178648) derivative. However, a more direct and established method for forming the 3-aminoindazole core often involves the cyclization of a 2-fluorobenzonitrile (B118710) derivative with hydrazine. A synthetic scheme analogous to the preparation of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate can be envisioned. nih.gov This would start with a commercially available 2-fluoro-5-nitrobenzonitrile (B100134) and react it with tert-butylhydrazine.
| Reactants | Reagents and Conditions | Product | Notes |
| 2-Fluoro-5-nitrobenzonitrile, tert-Butylhydrazine | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene), Heat | This compound | This represents a potential direct cyclization approach. |
Strategies for Selective Nitration of Indazole Precursors
The introduction of a nitro group at the C5 position of the indazole ring is a critical step. Direct nitration of 1-tert-butyl-1H-indazol-3-amine would likely lead to a mixture of isomers due to the directing effects of both the amino and the indazole nitrogen atoms. Therefore, a more regioselective approach is necessary.
A common strategy is to introduce the nitro group at an earlier stage, for instance, by starting with a pre-nitrated precursor like 2-fluoro-5-nitrobenzonitrile. Alternatively, if starting from a non-nitrated indazole, selective nitration can be challenging. However, methods for the nitration of aromatic compounds using reagents like tert-butyl nitrite (B80452) have been developed. nih.gov These methods can offer improved selectivity in some cases. For indazoles specifically, metal-free nitration at the C3 position has been reported using tert-butyl nitrite (TBN) in air, which proceeds via an N1-nitration followed by migration. researchgate.net Achieving selective C5 nitration would require careful optimization of reaction conditions and potentially the use of protecting groups.
| Substrate | Nitrating Agent | Conditions | Product | Selectivity |
| 1-tert-Butyl-1H-indazol-3-amine | HNO3/H2SO4 | Low Temperature | Mixture of 5-nitro and other isomers | Poor |
| 1-tert-Butyl-1H-indazol-3-amine | tert-Butyl nitrite | Metal-free, Air | Potential for nitration, regioselectivity to be determined | Potentially higher than mixed acid |
Given the challenges of selective nitration on the pre-formed indazole, the most reliable strategy is to carry the nitro group through the synthesis from the starting material.
Methods for Amination at the C3 Position of the Indazole Ring
The formation of the 3-aminoindazole moiety is a key transformation. A highly effective and frequently employed method involves the reaction of a 2-halobenzonitrile with hydrazine. Specifically, starting with a 2-fluorobenzonitrile derivative is advantageous due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.
A well-documented synthesis of a closely related analogue, 5-bromo-1H-indazol-3-amine, involves heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (B1144303) in ethanol. nih.gov This reaction proceeds in high yield and provides the desired 3-aminoindazole core. This strategy can be directly adapted for the synthesis of 5-nitro-1H-indazol-3-amine from 2-fluoro-5-nitrobenzonitrile. The subsequent N-alkylation with a tert-butyl source would then lead to the target molecule.
Alternatively, direct amination of a pre-formed 1-tert-butyl-5-nitro-1H-indazole at the C3 position is a more challenging transformation due to the typically low reactivity of the C3 position towards nucleophilic attack.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can benefit from the incorporation of green chemistry principles.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including indazoles and related structures, has been shown to be amenable to microwave irradiation. mdpi.comresearchgate.net
The key steps in the synthesis of this compound, such as the cyclization of 2-fluoro-5-nitrobenzonitrile with a hydrazine derivative, could be significantly optimized using microwave heating. This would likely involve screening different solvents and reaction times to maximize the yield and minimize by-product formation.
| Reaction Step | Conventional Heating | Microwave-Assisted | Potential Advantages of Microwave |
| Indazole ring formation | Several hours of reflux | Minutes | Reduced reaction time, improved energy efficiency, potentially higher yields. nih.gov |
| N-alkylation | Hours to days at elevated temperatures | Minutes to an hour | Faster reaction rates, cleaner product formation. |
The application of microwave technology can lead to a more sustainable and efficient synthesis of the target compound by reducing energy consumption and potentially minimizing the use of hazardous solvents.
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry has emerged as a powerful technology in the pharmaceutical industry, offering improved safety, reproducibility, and scalability compared to traditional batch processes. acs.orgresearchgate.net For the synthesis of this compound, flow chemistry can be particularly advantageous in the nitration step and the subsequent cyclization to form the indazole ring.
Nitration reactions are often highly exothermic and can pose safety risks on a large scale. The use of flow reactors with their high surface-area-to-volume ratio allows for efficient heat dissipation, enabling better temperature control and reducing the risk of runaway reactions. This technology has been successfully applied to the nitration of various aromatic compounds, suggesting its applicability to the synthesis of a 5-nitro-substituted precursor for the target molecule. nih.gov
Furthermore, the synthesis of the indazole core itself can be adapted to a flow process. A general and versatile route for the synthesis of substituted indazoles, including 3-amino analogues, using a flow reactor has been reported. acs.orgresearchgate.net This approach often involves the reaction of an appropriately substituted o-fluorobenzaldehyde or similar precursor with a hydrazine derivative under high temperature in a continuous flow setup. The short residence times and precise temperature control in a flow reactor can lead to higher yields and purity of the desired indazole product.
The table below summarizes the potential advantages of applying flow chemistry to key steps in the synthesis of this compound.
| Synthetic Step | Traditional Batch Method Challenges | Flow Chemistry Advantages |
| Nitration | Highly exothermic, potential for runaway reactions, safety concerns on a large scale. | Enhanced heat transfer and temperature control, improved safety profile, potential for higher throughput. |
| Indazole Formation | Long reaction times, potential for side product formation, challenges in scalability. | Precise control over reaction parameters, shorter residence times, improved yield and purity, easier scalability. |
Development of Novel Catalytic Systems for Key Steps
The formation of the 3-aminoindazole core and the subsequent N-alkylation are critical steps where novel catalytic systems can significantly improve efficiency and selectivity.
For the synthesis of the 3-aminoindazole moiety, copper- and palladium-catalyzed reactions have shown great promise. Copper-catalyzed methods, for instance, have been developed for the synthesis of 1,3-substituted aminoindazoles through a radical-radical cross-coupling reaction of 3-aminoindazoles with sulfonyl hydrazides. rsc.orgresearchgate.net While this specific reaction functionalizes the existing 3-aminoindazole, the underlying principles of copper catalysis are relevant for the formation of the C-N bond at the 3-position. Ligand-free copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives has also been reported for the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, which are structurally related to indazoles.
Palladium-catalyzed C-H activation and intramolecular amination reactions represent another powerful strategy for the synthesis of indazoles. nih.gov This approach can be used to form the indazole ring from acyclic precursors under relatively mild conditions, tolerating a variety of functional groups.
For the introduction of the tert-butyl group at the N1 position, the development of regioselective alkylation methods is crucial. Studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent plays a critical role in determining the N1/N2 selectivity. For 3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high N1 regioselectivity. beilstein-journals.orgd-nb.infonih.gov This is particularly effective for indazoles bearing a substituent at the C3 position, which is relevant to the proposed synthesis of the target molecule. nih.gov
| Reaction Type | Catalyst System | Key Advantages |
| 3-Aminoindazole Formation | Copper-based catalysts | Readily available and inexpensive catalysts, good functional group tolerance. |
| 3-Aminoindazole Formation | Palladium-based catalysts | High efficiency, mild reaction conditions, broad substrate scope. |
| N1-tert-Butylation | Sodium Hydride in THF | High regioselectivity for N1-alkylation of 3-substituted indazoles. |
Mechanistic Elucidation of Critical Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, the mechanism of indazole ring formation and the factors governing the regioselectivity of N-alkylation are of particular importance.
The formation of the indazole ring from an o-nitrobenzylamine precursor is believed to proceed through a nitroreductase-triggered cyclization. chemrxiv.org In this proposed mechanism, the nitro group is first reduced to a nitroso intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the indazole core.
The palladium-catalyzed intramolecular amination to form indazoles is thought to involve a C-H activation step, followed by reductive elimination to form the N-N bond of the pyrazole (B372694) ring. nih.gov
In the copper-catalyzed synthesis of 1,3-substituted aminoindazoles, a radical-radical cross-coupling mechanism has been proposed. researchgate.net
Considerations of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of this compound, particularly in the N-alkylation step. As indazole has two reactive nitrogen atoms (N1 and N2), the introduction of the tert-butyl group can lead to a mixture of isomers.
As mentioned previously, studies have shown that the regioselectivity of N-alkylation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring. For 3-substituted indazoles, employing sodium hydride in THF has been demonstrated to strongly favor the formation of the N1-alkylated product. beilstein-journals.orgd-nb.infonih.gov The steric hindrance of the C3 substituent likely plays a role in directing the alkylation to the less hindered N1 position.
The presence of a nitro group at the 5-position can also influence the regioselectivity of N-alkylation. Electron-withdrawing groups on the benzene (B151609) ring of the indazole can affect the nucleophilicity of the nitrogen atoms. However, for the specific case of a 3-substituted-5-nitroindazole, the directing effect of the C3 substituent is expected to be the dominant factor in achieving high N1-regioselectivity. nih.gov
Stereoselectivity is not a factor in the synthesis of the final achiral target molecule, this compound. However, it could become relevant if chiral precursors were used or if subsequent modifications to the molecule were to introduce chiral centers.
Chemical Reactivity and Transformations of 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine
Electrophilic Aromatic Substitution Reactions on the Indazole Core
The benzene (B151609) ring of the indazole core is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The 3-amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions (C4 and C6). Conversely, the 5-nitro group is a strong deactivating group, directing electrophiles to the meta positions (C4 and C6). lumenlearning.comunizin.org The N1-tert-butyl group, being weakly activating, also exerts an ortho-para directing influence, though its impact on the benzene portion of the indazole is less direct.
The confluence of these directing effects strongly favors electrophilic attack at the C4 and C6 positions. The activating effect of the amino group and the meta-directing effect of the nitro group reinforce each other, making these sites the most electron-rich and sterically accessible for substitution. For instance, nitrosation of substituted indoles, a related heterocyclic system, has been shown to lead to substitution at the C4 position, further suggesting its susceptibility to electrophilic attack. rsc.org
Table 1: Directing Effects of Substituents on the Indazole Ring of 1-tert-Butyl-5-nitro-1H-indazol-3-amine
| Substituent | Position | Electronic Effect | Directing Influence |
| 3-Amino | C3 | Activating | Ortho, Para (to C4, C6) |
| 5-Nitro | C5 | Deactivating | Meta (to C4, C6) |
| 1-tert-Butyl | N1 | Weakly Activating | Ortho, Para |
Nucleophilic Reactivity at the Indazole Ring and 3-Amino Group
The primary site of nucleophilic character in this compound is the exocyclic 3-amino group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide array of electrophiles. This reactivity is the basis for many of the derivatization strategies discussed in subsequent sections. nih.gov
While the indazole ring itself can undergo nucleophilic aromatic substitution (SNAr), this is less common and requires specific activation. The presence of the strongly electron-withdrawing nitro group at C5 does activate the ring towards nucleophilic attack, particularly at positions ortho and para to it (C4 and C6). However, the electron-donating 3-amino group simultaneously deactivates the ring for this type of transformation. Therefore, nucleophilic attack on the aromatic core is generally less favorable than reactions involving the 3-amino group.
Reduction Chemistry of the Nitro Group and its Derivatives
The nitro group at the C5 position is readily reduced to a primary amino group, a common and synthetically valuable transformation. This reaction fundamentally alters the electronic properties of the indazole core, converting a strongly deactivating group into a strongly activating one. A variety of reducing agents are effective for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups. organic-chemistry.org
Common methods for the reduction of aromatic nitro compounds, which are applicable to this compound, include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often proceeding under mild conditions.
Metal-Acid Systems: Classic examples include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These systems are robust and cost-effective.
Other Reagents: A patent describes the use of trichlorosilane (B8805176) in the presence of an organic base as an effective method for reducing nitro groups in heteroaromatic compounds like indazoles. google.com This method is noted for its chemoselectivity, as it does not typically affect other reducible functional groups. organic-chemistry.orggoogle.com
The resulting 1-tert-butyl-1H-indazole-3,5-diamine is a key intermediate for the synthesis of more complex molecules, offering two distinct amino groups for further functionalization.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Catalyst/Conditions | Typical Outcome |
| H₂ | Pd/C, PtO₂, or Raney Ni | High yield reduction to amine |
| Fe / HCl | Reflux | Amine hydrochloride salt |
| Sn / HCl | Room Temperature or Heat | Amine hydrochloride salt |
| HSiCl₃ / Organic Base | Mild Conditions | Chemoselective reduction to amine |
Derivatization Reactions at the 3-Amino Position
The nucleophilic 3-amino group serves as a primary handle for the structural elaboration of the this compound scaffold. It readily undergoes acylation, sulfonylation, alkylation, and condensation reactions.
The primary amino group at the C3 position reacts readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.
Acylation: In a study focused on synthesizing antitumor agents, 3-aminoindazole derivatives were acylated using chloroacetic anhydride (B1165640) under alkaline conditions. nih.gov This reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the formation of an N-(indazol-3-yl)acetamide derivative.
Sulfonylation: A novel copper-catalyzed radical-radical cross-coupling reaction between 3-aminoindazoles and sulfonyl hydrazides has been developed. nih.govresearchgate.netrsc.org This method provides a direct route to 1,3-substituted aminoindazole derivatives, demonstrating the feasibility of forming a sulfonamide linkage at the 3-amino position. The reaction is tolerant of various functional groups, including electron-withdrawing groups like nitro functions on the sulfonyl hydrazide. nih.govresearchgate.net
While specific studies focusing solely on the alkylation of the 3-amino group of this particular indazole are not prevalent, the general reactivity of primary amines suggests that it is susceptible to alkylation by alkyl halides and other alkylating agents. The synthesis of various N-substituted 3-aminoindazole derivatives for medicinal chemistry applications implies that such transformations are standard practice. nih.gov However, careful control of reaction conditions is necessary to avoid over-alkylation and potential N1-alkylation of the pyrazole (B372694) ring if the protecting tert-butyl group were absent.
The 3-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction typically occurs under mildly acidic conditions, which facilitate the dehydration of the intermediate hemiaminal. libretexts.orgambeed.com
Research has shown that 3-aminoindazoles condense with ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to yield fused pyrimido[1,2-b]indazol-4(1H)-one derivatives. researchgate.netresearchgate.net These multi-component reactions highlight the utility of the 3-amino group as a building block for constructing complex heterocyclic systems. The initial step in these transformations is the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net
Table 3: Summary of Derivatization Reactions at the 3-Amino Position
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acid Anhydrides, Acyl Chlorides | Amide |
| Sulfonylation | Sulfonyl Hydrazides, Sulfonyl Chlorides | Sulfonamide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Condensation | Aldehydes, Ketones, Ketoesters | Imine (Schiff Base), Fused Heterocycles |
Reactions Involving the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, which can potentially participate in reactions such as alkylation and arylation. However, in this compound, the N1 position is already substituted with a tert-butyl group, rendering it unavailable for further substitution. Consequently, any reactions involving the indazole nitrogen atoms will be directed towards the N2 position.
While specific studies on the N2 functionalization of this compound are not extensively documented, general principles of indazole chemistry suggest that N2-alkylation and N2-arylation are plausible transformations. The regioselectivity of such reactions on 1-substituted indazoles is often influenced by steric hindrance and the nature of the electrophile and reaction conditions.
N2-Alkylation and N2-Arylation:
In related indazole systems, N2-alkylation and N2-arylation have been achieved using various methodologies. For instance, copper-catalyzed N-arylation of 1H-indazoles with aryl halides has been shown to favor the N1 position in unsubstituted indazoles. However, with a pre-existing substituent at N1, the reaction would be directed to N2, albeit potentially with lower reactivity due to steric hindrance from the adjacent tert-butyl group and the deactivating effect of the nitro group.
Hypothetically, the N2-arylation of this compound could be achieved using conditions similar to those employed for other 1-substituted indazoles, such as the use of a copper catalyst with a suitable ligand and base. The choice of solvent and temperature would be critical to overcoming the reduced nucleophilicity of the N2 atom.
| Reactant | Reagent | Catalyst/Conditions | Product | Reference |
| This compound | Aryl halide | CuI, Ligand, Base | N2-Aryl-1-tert-butyl-5-nitro-1H-indazol-3-amine | (Hypothetical) |
| This compound | Alkyl halide | Strong Base | N2-Alkyl-1-tert-butyl-5-nitro-1H-indazol-3-amine | (Hypothetical) |
This table is based on general reactivity patterns of indazoles and represents potential, rather than experimentally confirmed, reactions for the specific compound of interest.
Metal-Mediated and Organocatalytic Transformations Utilizing this compound
The structural features of this compound, namely the amino group at C3 and the potential for coordination through the N2 atom, make it a candidate for participation in various metal-mediated and organocatalytic transformations. The amino group can act as a directing group or a point of further functionalization, while the indazole core can serve as a ligand for a metal catalyst.
Metal-Mediated Transformations:
The 3-amino group is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to couple the amino group with aryl halides, leading to the formation of N-aryl derivatives. Similarly, copper-catalyzed Chan-Lam coupling could be used to form N-O, N-S, or N-C bonds.
The indazole moiety itself can act as a ligand in transition metal catalysis. The N2 atom, with its available lone pair, can coordinate to a metal center. This coordination could potentially influence the catalytic activity of the metal in various organic transformations. However, the steric bulk of the N1-tert-butyl group might hinder this coordination.
| Transformation | Reactant | Reagent/Catalyst | Product | Reference |
| Buchwald-Hartwig Amination | This compound | Aryl halide, Pd catalyst, Ligand, Base | N-(Aryl)-1-tert-butyl-5-nitro-1H-indazol-3-amine | (General Principle) |
| Chan-Lam Coupling | This compound | Boronic acid, Cu catalyst, Base | N-(Aryl/Alkyl)-1-tert-butyl-5-nitro-1H-indazol-3-amine | (General Principle) |
This table illustrates potential applications of the compound in well-established metal-catalyzed reactions.
Organocatalytic Transformations:
The primary amino group in this compound presents an opportunity for its use in organocatalysis. Primary amines are known to act as catalysts in a variety of reactions, such as aldol (B89426) and Michael additions, by forming enamines or iminium ions as reactive intermediates.
While there is no specific literature detailing the use of this compound as an organocatalyst, its structure suggests potential applicability. The electronic nature of the indazole ring, modified by the nitro group, could influence the reactivity and stereoselectivity of the catalytic cycle.
| Reaction Type | Role of Compound | Intermediate | Product Type | Reference |
| Michael Addition | Organocatalyst | Enamine | γ-Nitrocarbonyl compound | (Hypothetical) |
| Aldol Reaction | Organocatalyst | Enamine | β-Hydroxy carbonyl compound | (Hypothetical) |
This table outlines the potential roles of the compound in organocatalytic reactions based on the presence of the primary amino group.
Design, Synthesis, and Structure Activity Relationship Sar Studies of 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine Derivatives
Rational Design Principles for Structural Modification and Analogues
The rational design of new analogues of 1-tert-butyl-5-nitro-1H-indazol-3-amine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include the indazole ring, the 1-tert-butyl group, and the 3-amino functionality.
The electronic and steric properties of substituents on the indazole ring can profoundly influence the biological activity of the molecule. The 5-nitro group is a strong electron-withdrawing group that can impact the pKa of the indazole nitrogen atoms and participate in hydrogen bonding or other interactions with biological targets. researchgate.net
Systematic replacement of the 5-nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy (B1213986), amino) can probe the importance of electronic effects at this position. Furthermore, exploring different substitution patterns on the benzene (B151609) moiety (e.g., at the 4, 6, or 7-positions) can provide insights into the spatial requirements of the target binding site. For instance, studies on related nitro-containing heterocyclic compounds have shown that the position and electronic nature of substituents are critical for their biological activity. rsc.org
Table 1: Proposed Modifications on the Indazole Ring and Their Rationale
| Position | Proposed Substituent | Rationale |
| 5 | -CN, -SO₂Me, -CF₃ | Investigate the effect of different electron-withdrawing groups on activity. |
| 5 | -OMe, -NH₂, -Me | Explore the impact of electron-donating groups on target interaction. |
| 4, 6, 7 | -F, -Cl, -Me | Probe for additional binding pockets and steric tolerance at different positions. |
The N1-tert-butyl group is a bulky, lipophilic moiety that can play a crucial role in anchoring the molecule within a hydrophobic pocket of a biological target. Its size and shape can influence both binding affinity and selectivity.
To explore the SAR of this group, a series of analogues with modified alkyl substituents can be synthesized. These modifications can range from simple homologation (e.g., isopropyl, isobutyl) to the introduction of cyclic or functionalized alkyl chains. The goal is to identify the optimal size, shape, and lipophilicity of the N1-substituent for maximal biological activity. Studies on other indazole derivatives have highlighted the importance of the N1-substituent in determining biological outcomes. nih.gov
Table 2: Proposed Modifications of the 1-tert-Butyl Group and Their Rationale
| N1-Substituent | Rationale |
| Isopropyl, sec-Butyl | Evaluate the impact of decreasing steric bulk. |
| Cyclopentyl, Cyclohexyl | Introduce conformational rigidity and explore different hydrophobic interactions. |
| 2-Hydroxy-2-methylpropyl | Introduce polarity to potentially improve solubility and form new hydrogen bonds. |
| (Tetrahydrofuran-3-yl) | Explore the effect of a heterocyclic substituent on activity and physicochemical properties. |
The 3-amino group is a key functional handle for introducing a wide variety of substituents, allowing for the exploration of diverse chemical space and the potential to engage in specific interactions with the target protein, such as hydrogen bonding. nih.gov
Derivatization strategies can include acylation to form amides, sulfonamides, and ureas, as well as alkylation to generate secondary and tertiary amines. These modifications can significantly alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, leading to improved biological activity and selectivity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in some kinase inhibitors. nih.gov
Table 3: Proposed Derivatization Strategies for the 3-Amino Group
| Derivative Class | Rationale |
| Amides (e.g., acetamides, benzamides) | Introduce hydrogen bond acceptors and explore steric limits of the binding pocket. |
| Sulfonamides | Introduce a tetrahedral geometry and strong hydrogen bond acceptors. |
| Ureas and Thioureas | Provide additional hydrogen bond donors and acceptors. |
| Secondary and Tertiary Amines | Modulate basicity and lipophilicity. |
Synthetic Strategies for Novel this compound Analogues
The synthesis of novel analogues of this compound can be approached through a convergent strategy, starting with the construction of a common intermediate, 3-amino-5-nitroindazole. A plausible synthetic route begins with the diazotization of 2-amino-5-nitrotoluene to form 5-nitroindazole (B105863). orgsyn.org
Subsequent N-alkylation with a suitable tert-butyl source, followed by functionalization at the C3 position, would lead to the desired scaffold. Alternatively, starting from a pre-functionalized precursor can be a viable strategy. For instance, the synthesis of 5-bromo-1H-indazol-3-amine has been reported, which could then undergo N-tert-butylation, followed by a nucleophilic aromatic substitution or a coupling reaction to introduce the nitro group. nih.gov
Derivatization at the 3-amino position can be achieved through standard amide bond formation, sulfonylation, or reductive amination reactions on the this compound intermediate.
High-Throughput Synthesis and Combinatorial Approaches for Derivative Libraries
To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches can be employed. By utilizing a common intermediate, such as this compound, parallel synthesis techniques can be used to rapidly generate a library of derivatives with diverse substituents at the 3-amino position.
For example, a library of amides can be synthesized by reacting the 3-aminoindazole intermediate with a collection of commercially available carboxylic acids or acid chlorides in a multi-well plate format. Similarly, libraries of ureas can be generated using a variety of isocyanates. These approaches allow for the rapid generation of a large number of compounds for biological screening, accelerating the identification of lead compounds with improved activity.
Structure-Activity Relationship (SAR) Investigations through In Vitro Biological Assays
The synthesized analogues of this compound would be subjected to a panel of in vitro biological assays to determine their activity and establish a clear SAR. The choice of assays will depend on the therapeutic target of interest. For example, if the compounds are being investigated as potential anticancer agents, they could be screened against a panel of cancer cell lines to determine their antiproliferative activity. nih.gov
Table 4: Hypothetical In Vitro Activity Data for SAR Analysis of this compound Analogues (Antiproliferative Assay against a Cancer Cell Line)
| Compound | N1-Substituent | 5-Substituent | 3-Amino Derivatization | IC₅₀ (µM) |
| Parent | tert-Butyl | -NO₂ | -NH₂ | 10.2 |
| Analogue 1 | Isopropyl | -NO₂ | -NH₂ | 15.8 |
| Analogue 2 | Cyclohexyl | -NO₂ | -NH₂ | 8.5 |
| Analogue 3 | tert-Butyl | -CN | -NH₂ | 12.1 |
| Analogue 4 | tert-Butyl | -OMe | -NH₂ | >50 |
| Analogue 5 | tert-Butyl | -NO₂ | -NH-Acetyl | 5.3 |
| Analogue 6 | tert-Butyl | -NO₂ | -NH-Benzoyl | 7.9 |
| Analogue 7 | tert-Butyl | -NO₂ | -N(CH₃)₂ | 25.4 |
From this hypothetical data, one could infer that:
A bulky hydrophobic group at N1, like cyclohexyl, is well-tolerated and may be slightly more favorable than tert-butyl.
The electron-withdrawing nitro group at the 5-position is crucial for activity, as its replacement with an electron-donating methoxy group leads to a significant loss of potency.
Acylation of the 3-amino group, particularly with a small acetyl group, enhances the antiproliferative activity, suggesting that a hydrogen bond acceptor at this position is beneficial.
Ligand-Target Binding Assays (in vitro)
Ligand-target binding assays are fundamental in drug discovery to determine the affinity of a compound for its biological target. For derivatives of this compound, these assays would be crucial in quantifying their interaction with specific receptors, enzymes, or other proteins implicated in disease pathways. While specific binding data for this compound derivatives are not extensively available in the public domain, the broader class of 1H-indazole-3-amine derivatives has been investigated for its binding to various kinases. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov
In a typical binding assay, the ability of a test compound to displace a radiolabeled or fluorescently tagged ligand from its target would be measured. The concentration of the test compound that displaces 50% of the bound ligand is determined as the IC50 value, which is indicative of its binding affinity. The data from such assays would be instrumental in establishing a preliminary SAR, guiding the selection of derivatives for further studies.
Table 1: Hypothetical Ligand-Target Binding Data for this compound Derivatives
| Compound | Target | Binding Affinity (IC50, nM) |
| Derivative A | Kinase 1 | 50 |
| Derivative B | Kinase 1 | 150 |
| Derivative C | Kinase 2 | 25 |
| Derivative D | Kinase 2 | 75 |
This table is illustrative and does not represent actual experimental data.
Enzyme Inhibition Studies (in vitro)
Following the confirmation of binding, enzyme inhibition studies are conducted to assess the functional consequence of this interaction. For many indazole derivatives, the primary mechanism of action is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways that are often dysregulated in cancer. nih.gov Derivatives of this compound would likely be evaluated for their inhibitory potential against a panel of relevant enzymes.
These studies typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, and the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) is determined. The results from these assays provide critical information about the potency and selectivity of the compounds. For example, a series of 1H-indazole-based derivatives were identified as inhibitors of Fibroblast growth factor receptors (FGFRs) with IC50 values in the micromolar range. nih.gov
Table 2: Enzyme Inhibition Data for Selected 1H-Indazole Derivatives
| Compound | Target Enzyme | Inhibition (IC50, µM) | Reference |
| Compound 89 | Bcr-AblWT | 0.014 | nih.gov |
| Compound 89 | Bcr-AblT315I | 0.45 | nih.gov |
| Compound 106 | FGFR1 | 2.0 ± 0.4 | nih.gov |
| Compound 106 | FGFR2 | 0.8 ± 0.3 | nih.gov |
| Compound 106 | FGFR3 | 4.5 ± 1.6 | nih.gov |
| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | 0.012 | nih.gov |
This table presents data for related indazole derivatives to illustrate the type of information gathered in such studies.
Cellular Assays for Specific Biological Responses (in vitro)
Cellular assays are essential for evaluating the biological effects of compounds in a more physiologically relevant context. For derivatives of this compound, these assays would typically assess their impact on cell proliferation, apoptosis, and other cellular processes. The anti-proliferative activity of indazole derivatives has been evaluated against various human cancer cell lines, including those from lung, leukemia, prostate, and liver cancers. nih.gov
A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are often reported as the IC50 value, the concentration of the compound that inhibits cell growth by 50%. Such studies have demonstrated that modifications to the indazole scaffold can lead to potent and selective anticancer activity. For instance, certain 1H-indazol-3-amine derivatives have shown promising inhibitory effects against specific cancer cell lines with low micromolar IC50 values. nih.gov
Table 3: Anti-Proliferative Activity of Selected 1H-Indazole-3-amine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |
| Compound 2a | KG1 (Acute Myeloid Leukemia) | 0.0253 ± 0.0046 | nih.gov |
| Compound 2a | SNU16 (Stomach Cancer) | 0.0774 ± 0.0062 | nih.gov |
This table presents data for related indazole derivatives to illustrate the type of information gathered in cellular assays.
Structure-Activity Relationship (SAR) Studies via In Silico Computational Approaches
In silico computational methods play a pivotal role in modern drug discovery by providing insights into the molecular interactions between ligands and their targets, thereby guiding the rational design of more potent and selective compounds. For derivatives of this compound, molecular docking studies would be employed to predict their binding modes and affinities within the active site of a target protein.
These computational studies involve generating a three-dimensional model of the target protein and "docking" the small molecule into its binding site. The software then calculates a docking score, which is an estimation of the binding energy. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The results of in silico studies can help to explain the experimentally observed SAR and guide the synthesis of new derivatives with improved properties. For example, docking studies of 1H-indazole derivatives have been used to understand their binding to the hinge region of kinases. nih.gov
Table 4: Key Parameters in In Silico SAR Studies
| Parameter | Description | Importance |
| Docking Score | Estimated binding energy of the ligand to the target protein. | Predicts the binding affinity of the compound. |
| Hydrogen Bonds | Non-covalent interactions between the ligand and protein residues. | Crucial for the stability and specificity of binding. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Contribute significantly to the overall binding energy. |
| Molecular Surface Complementarity | The degree to which the shape of the ligand fits the binding pocket. | A good fit enhances binding affinity and selectivity. |
Computational Chemistry and Theoretical Studies of 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-tert-Butyl-5-nitro-1H-indazol-3-amine is fundamentally governed by the interplay of the indazole ring system, the electron-withdrawing nitro group, the electron-donating amine group, and the bulky tert-butyl group. The indazole core is a ten-π electron aromatic heterocyclic system, which confers significant stability.
Molecular orbital (MO) analysis, typically performed using quantum chemical calculations, reveals the distribution of electron density and identifies the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitroaromatic compounds, the nitro group significantly influences these orbitals. The LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons in chemical reactions. Conversely, the HOMO is generally distributed over the indazole ring and the amino group, highlighting these areas as the most probable regions for electron donation.
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of both a strong electron-withdrawing group (-NO2) and a strong electron-donating group (-NH2) on the indazole scaffold is expected to reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity and spectral properties.
A Density Functional Theory (DFT) study on 5-nitroindazole (B105863) derivatives highlighted that the spin density distribution in the radical anion is primarily located on the nitro group and the indazole ring system. researchgate.net This suggests that in redox processes, the nitro-aromatic core is the electronically active part of the molecule.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is largely dictated by the rotation of the tert-butyl group and the orientation of the amine group. The tert-butyl group, due to its significant steric bulk, will adopt a conformation that minimizes steric hindrance with the rest of the molecule.
Conformational analysis of molecules containing tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, has shown that the tert-butyl group imposes significant steric strain, forcing the molecule into specific conformations to alleviate this. libretexts.org In the case of this compound, the rotation around the N-C bond connecting the tert-butyl group to the indazole ring will have a defined energy landscape with distinct minima. The preferred conformation will likely involve a staggering of the methyl groups of the tert-butyl substituent relative to the plane of the indazole ring.
Crystal structure analysis of a related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveals that the indazole ring system is nearly planar. nih.gov The tert-butyl group is oriented in a way that minimizes steric clashes. nih.gov For this compound, it is expected that the indazole core remains largely planar, while the exocyclic amine and tert-butyl groups will have specific rotational orientations that represent the global energy minimum.
The energy landscape can be computationally mapped by systematically rotating the rotatable bonds and calculating the corresponding energy at each step. This allows for the identification of the most stable conformers and the energy barriers between them.
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Reactivity and Spectroscopic Property Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and spectroscopic properties of molecules like this compound. cuny.edu DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. nih.govufms.br
Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals can provide a quantitative measure of the molecule's reactivity. These include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For nitroaromatic compounds, these descriptors are heavily influenced by the electron-withdrawing nature of the nitro group.
Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation. For instance, Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). nih.gov A study on nitro-indazole derivatives demonstrated the utility of this approach in assigning the structures of different isomers. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule.
A DFT study on newly synthesized fluorescent compounds from 5-nitro-1H-indazole utilized the B3LYP hybrid functional and the 6-311+G(d,p) basis set to analyze the relevant frontier orbitals and understand the electronic transitions responsible for their optical properties. researchgate.net
Table 1: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Predicted Value | Method |
|---|---|---|
| ¹H NMR (δ, ppm) | Varies for each proton | GIAO/DFT |
| ¹³C NMR (δ, ppm) | Varies for each carbon | GIAO/DFT |
Molecular Docking Simulations for Characterizing Putative Biomolecular Interactions (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. For this compound, docking simulations can be employed to explore its potential interactions with various biological targets, such as enzymes or receptors. The indazole scaffold is a common feature in many biologically active compounds, making it a promising candidate for drug design. nih.gov
Studies on other indazole derivatives have successfully used molecular docking to understand their biological activity. For instance, docking studies on 1-trityl-5-azaindazole derivatives with cancer-related proteins like MDM2 and PBR helped to identify key binding interactions and predict promising candidates for antitumor activity. jocpr.comjocpr.com Similarly, novel indazole derivatives have been docked into the renal cancer receptor (PDB: 6FEW) to evaluate their binding energies. nih.gov
Table 2: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | H-bonds with backbone of Val123, hydrophobic interactions with Leu49 |
Molecular Dynamics Simulations for Investigating Ligand-Target Stability and Conformational Dynamics (in silico)
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. Starting from the best-docked pose, an MD simulation is run for a specific period (typically nanoseconds) to observe the temporal evolution of the system.
Analysis of the MD trajectory can reveal important information such as:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
MD simulations have been effectively used to study other indazole derivatives. For example, MD simulations of an indazole derivative, Bindarit, with the K-Ras receptor were used to assess the stability of the protein-ligand interaction in a dynamic environment. nih.gov Another study on indazole derivatives as HIF-1α inhibitors employed MD simulations to confirm the stability of the most potent compound in the active site of the protein. nih.gov
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a class of compounds like nitro-indazoles, QSAR models can be developed to predict their activity or toxicity based on a set of calculated molecular descriptors.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A set of compounds with known biological activity is required.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their toxicity. nih.govnih.govmdpi.comresearchgate.net These studies have identified key descriptors such as hydrophobicity (logP) and the energy of the LUMO (E_LUMO) as important factors influencing the toxicity of these compounds. mdpi.com Such models could be extended to include this compound to predict its potential biological effects.
Table 3: Commonly Used Descriptors in QSAR Models for Nitroaromatics
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | E_LUMO, Dipole Moment | Relates to reactivity and interaction with biomolecules. |
| Hydrophobic | LogP | Influences membrane permeability and transport. |
| Steric | Molar Refractivity | Describes the size and shape of the molecule. |
Applications of 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine As a Chemical Scaffold and Synthon
Role in the Synthesis of Complex Heterocyclic and Bioactive Molecules
The indazole core is a well-established pharmacophore found in numerous bioactive compounds, and 1-tert-butyl-5-nitro-1H-indazol-3-amine provides a strategic entry point for the creation of novel and complex heterocyclic systems. The presence of the 3-amino group offers a convenient handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions, which are pivotal in building more elaborate molecular architectures.
For instance, the amine functionality can be readily converted into an amide, sulfonamide, or urea, allowing for the introduction of various substituents that can modulate the biological activity of the resulting molecule. These modifications are crucial in structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery. The nitro group at the 5-position, being a strong electron-withdrawing group, influences the reactivity of the indazole ring and can be reduced to an amino group, providing another site for functionalization and the construction of fused heterocyclic systems.
Utility as a Precursor for the Construction of Diverse Chemical Scaffolds
Beyond its direct incorporation into bioactive molecules, this compound serves as a key precursor for the generation of a diverse array of chemical scaffolds. The inherent reactivity of its functional groups allows for the systematic construction of libraries of related compounds, which is a cornerstone of modern high-throughput screening and drug discovery efforts.
The transformation of the 3-amino group is a particularly fruitful avenue for scaffold diversification. For example, it can participate in condensation reactions with dicarbonyl compounds to form fused pyrazino- or pyridazino-indazole systems. Furthermore, the nitro group can be a linchpin for further chemical elaboration. Its reduction to an amine, followed by reactions such as the Skraup or Doebner-von Miller synthesis, can lead to the annulation of quinoline (B57606) or other heterocyclic rings onto the indazole framework, thereby generating novel polycyclic scaffolds with potential biological activities.
Exploration in Materials Science for the Development of Advanced Functional Molecules (e.g., as building blocks for fluorescent probes or chemosensors)
While the primary focus of indazole derivatives has been in medicinal chemistry, the unique electronic properties of compounds like this compound also make them intriguing candidates for applications in materials science. The indazole ring system, with its extended π-conjugation, can form the core of fluorescent molecules.
The presence of both an electron-donating amino group and an electron-withdrawing nitro group sets up a "push-pull" system, which is a common design motif for creating molecules with interesting photophysical properties, such as solvatochromism and fluorescence. By strategically modifying the amino and nitro groups, it is possible to tune the absorption and emission wavelengths of the resulting compounds. This tunability makes them promising building blocks for the development of fluorescent probes and chemosensors designed to detect specific analytes or changes in the local environment. For example, the amino group could be functionalized with a receptor unit that, upon binding to a target ion or molecule, modulates the fluorescence output of the indazole core.
Contribution to Medicinal Chemistry as a Lead Scaffold for In Vitro Research Initiatives
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound serves as a valuable starting point for the synthesis of novel indazole-based compounds for in vitro biological evaluation.
The tert-butyl group at the 1-position can enhance the lipophilicity of the molecule, which may improve its cell permeability and oral bioavailability. The nitro group, in addition to being a site for further chemical modification, can also contribute directly to the biological activity of the molecule. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species that can be cytotoxic. This property makes nitro-containing compounds, including derivatives of this compound, interesting candidates for the development of hypoxia-activated anticancer agents.
Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile
The specific arrangement of functional groups in this compound presents unique opportunities for the development of novel synthetic methodologies. The interplay between the amino and nitro groups, and their influence on the aromatic indazole ring, can be exploited to achieve selective chemical transformations.
Future Directions and Advanced Research Methodologies in the Study of 1 Tert Butyl 5 Nitro 1h Indazol 3 Amine
Exploration of Asymmetric Synthetic Routes to Chiral Analogues
The biological activities of chiral molecules are often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even detrimental. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure analogues of 1-tert-butyl-5-nitro-1H-indazol-3-amine is a critical frontier. Chiral amines are foundational components in a vast array of pharmaceuticals and serve as crucial building blocks in asymmetric synthesis. nih.gov
Future research will likely focus on transition metal-catalyzed asymmetric hydrogenation, a powerful and atom-economical strategy for creating chiral amines from prochiral precursors like imines and enamines. nih.govacs.org This method has been successfully industrialized for large-scale production of other chiral compounds and offers a highly sustainable "green" approach. nih.gov The development of novel chiral ligands, such as spiro phosphoramidites for iridium or rhodium catalysts, could enable the highly enantioselective synthesis of indazole-based tertiary amines. mdpi.com
Key Asymmetric Hydrogenation Approaches:
| Catalyst Type | Substrate Class | Potential Application for Indazole Analogues |
| Ruthenium Complexes | Imines, Enamines | Heterogeneous catalysis for easier catalyst recycling and reuse in synthesizing chiral indazole amines. mdpi.com |
| Iridium Complexes | Imines, N-Heteroaromatics | Highly enantioselective synthesis of tertiary amines bearing the indazole core, activated by organic halides. mdpi.com |
| Rhodium Complexes | C=N Bonds (Imines) | Asymmetric transfer hydrogenation to create specific stereocenters. mdpi.com |
By introducing chirality, researchers can fine-tune the interaction of these molecules with biological targets, potentially leading to compounds with enhanced potency and selectivity.
Investigation of Photocatalytic and Electrochemical Approaches for Transformations
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methods. Photocatalysis and electrochemistry represent two such green chemistry frontiers, offering novel ways to activate molecules and forge new bonds under mild conditions.
Photocatalysis: The application of photocatalysis, particularly with well-known materials like titanium dioxide (TiO2), could unlock new reaction pathways for this compound. mdpi.com For instance, the nitro group is electrochemically active and could be a target for photocatalytic reduction to an amino group, a common transformation in the synthesis of bioactive molecules. Furthermore, photocatalysis can facilitate unique transformations that are difficult to achieve with traditional thermal methods, potentially including C-H functionalization or cross-coupling reactions on the indazole core. Research into the wavelength dependence of these reactions could reveal novel mechanisms, such as direct energy transfer from an excited photocatalyst to the indazole derivative, leading to highly specific product formation. mdpi.com
Electrochemistry: The electrochemical behavior of nitroindazole derivatives has been a subject of study, revealing that the nitro group can be reduced to a nitro-anion radical. nih.govnih.gov This radical species is reactive and its formation can be controlled by an applied voltage. Future research could leverage this reactivity for synthetic purposes. For example, the electrochemically generated radical could participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Cyclic voltammetry studies have shown that these nitro-anion radicals can react with biological thiols like glutathione, suggesting that electrochemical methods could also be used to probe the compound's mechanism of action and potential metabolic pathways. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in In Silico Compound Design and Optimization
The traditional drug discovery pipeline is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, data-driven design and optimization of new chemical entities. ijpsjournal.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the identification of promising drug candidates. mdpi.com
For a scaffold like this compound, AI can be applied at multiple stages:
Target Identification: AI algorithms can mine biological data to identify new potential protein targets for which indazole derivatives could be effective. mdpi.com
Virtual Screening and De Novo Design: Machine learning models can screen massive virtual libraries of compounds to predict their binding affinity to a target protein. nih.gov Furthermore, generative AI models can design entirely new indazole analogues de novo, optimized for specific properties like high efficacy and low toxicity.
Property Prediction: AI can predict crucial pharmacological properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity, long before a compound is ever synthesized. ijpsjournal.commdpi.com This in silico assessment helps prioritize the most promising candidates for laboratory synthesis, saving significant time and resources. nih.gov
Synthesis Planning: Retrosynthesis AI tools can propose viable and efficient synthetic routes to novel, designed indazole analogues, even improving upon routes developed by expert chemists. nih.govacs.org
The integration of AI and ML into the research workflow promises to significantly shorten the design-make-test-analyze cycle, leading to the faster development of optimized indazole-based compounds. acs.org
Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms and molecular structure is paramount for rational compound design and optimization. Advanced spectroscopic techniques provide the necessary tools to probe these fundamental aspects at a molecular level.
For this compound and its reaction products, a combination of sophisticated analytical methods will be crucial.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY, HSQC, and HMBC are indispensable for unambiguously determining the complex structures of new analogues and reaction products. numberanalytics.com Solid-state NMR can also provide valuable information about the structure of crystalline materials. nih.gov
Time-Resolved Spectroscopy: To understand the dynamics of photochemical or electrochemical reactions, time-resolved techniques such as transient absorption or time-resolved infrared (TRIR) spectroscopy can be employed. numberanalytics.com These methods allow researchers to observe the formation and decay of short-lived intermediates, providing direct insight into reaction mechanisms.
Electron Spin Resonance (ESR) Spectroscopy: This technique is particularly relevant for studying the electrochemical reduction of the nitro group in nitroindazoles. ESR can directly detect and characterize the resulting nitro-anion radicals, providing information about their electronic structure and delocalization. nih.govresearchgate.net
Computational Chemistry: Theoretical calculations, such as those using gauge-invariant atomic orbitals (GIAO), can complement experimental NMR data, helping to assign complex spectra and validate structural assignments. nih.gov
By combining these advanced techniques, researchers can build a comprehensive picture of the structural, electronic, and reactive properties of this compound and its derivatives.
Development of Multicomponent Reactions Incorporating the Indazole Core
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov Their high atom- and step-economy makes them ideal for rapidly generating libraries of structurally complex molecules for drug discovery and materials science. nih.gov
The 3-aminoindazole moiety present in this compound is an excellent starting point for various MCRs. The amino group can act as a key nucleophilic component in well-established reactions.
Potential MCRs for the Indazole Core:
| Reaction Name | Reactant Types | Potential Product Class |
| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Complex α-acylamino amides with diverse functionalities. nih.govnih.gov |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminoazine (or similar), Aldehyde, Isocyanide | Fused heterocyclic systems, such as imidazo[1,2-a]pyridines and related structures. nih.govresearchgate.net |
| Mannich-type Reaction | Amine, Aldehyde, C-H acid | 3-Aminoalkylated indoles or other functionalized structures. rsc.org |
These reactions offer a modular approach to synthesis, allowing for the systematic variation of multiple substituents around the indazole core by simply changing the input components. This strategy is exceptionally powerful for structure-activity relationship (SAR) studies, enabling the efficient exploration of chemical space to identify analogues with optimized properties. For example, an oxidant-controlled divergent reaction of 3-aminoindazoles has been shown to produce pyrimido[1,2-b]indazoles, demonstrating the versatility of this core in building complex fused systems. rsc.org The development of novel MCRs involving this compound will undoubtedly accelerate the discovery of new and valuable compounds.
Q & A
Q. What are the recommended synthetic routes for 1-tert-Butyl-5-nitro-1H-indazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nitro-substituted indazole derivatives typically involves sequential functionalization. A tert-butyl group can be introduced via nucleophilic substitution or protection strategies, while nitration may require controlled electrophilic conditions (e.g., HNO₃/H₂SO₄ at low temperatures). Computational reaction path search methods, such as quantum chemical calculations, can predict optimal intermediates and transition states, reducing trial-and-error experimentation . For example, hybrid approaches combining tert-butyl protection (as seen in triazole analogs ) with regioselective nitration (similar to indazole derivatives ) should be validated via intermediate characterization (e.g., NMR monitoring).
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural integrity. For nitro-group analysis, IR spectroscopy can detect NO₂ stretching vibrations (~1520–1350 cm⁻¹). Chromatographic purity can be assessed via reverse-phase HPLC with UV detection (λ ~270–300 nm for nitroaromatics). PubChem-derived InChI keys and spectral data for analogous compounds (e.g., triazole amines ) provide reference benchmarks. Advanced software tools (e.g., ACD/Labs or Gaussian) enable spectral simulation to cross-validate experimental data .
Q. What safety protocols should be followed when handling and disposing of this compound?
- Methodological Answer : Nitroaromatics are potentially explosive and must be handled under inert atmospheres with minimal friction/heat. Waste containing nitro groups requires segregation into designated containers for professional disposal, as per GHS and IATA-DGR regulations . Lab courses below 698-level mandates 100% safety exam compliance, including PPE use and emergency response training .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound synthesis and predict its reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as tert-butyl group stability under nitration conditions. Software like Gaussian or ORCA simulates transition states and intermediates, while machine learning (ML) algorithms analyze experimental datasets to prioritize high-yield conditions . For example, ICReDD’s workflow integrates quantum calculations with experimental feedback loops to optimize reaction parameters like temperature and catalyst loading .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in solubility or stability predictions may arise from force field limitations in simulating nitro-group interactions. Hybrid approaches, such as molecular dynamics (MD) simulations paired with experimental DSC/TGA thermal analysis, validate computational models. Iterative refinement using PubChem’s empirical data repositories (e.g., LogP, pKa) enhances predictive accuracy . Cross-referencing with structurally similar compounds (e.g., 3-phenyl-1H-triazol-5-amine ) can identify systematic errors.
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Scaling nitroaromatic reactions requires rigorous hazard analysis (e.g., venting systems for NOx byproducts) and process optimization under CRDC subclass RDF2050112 (reaction fundamentals and reactor design) . Continuous flow reactors improve heat dissipation and mixing efficiency, reducing decomposition risks. Membrane separation technologies (CRDC RDF2050104) may purify intermediates, leveraging tert-butyl group hydrophobicity .
Biological and Mechanistic Research
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Nitroindazoles often exhibit antimicrobial or anticancer properties. Standard assays include:
- Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antibacterial : MIC determination via broth microdilution (CLSI guidelines).
- Enzyme inhibition : Fluorescence-based kinase or protease assays.
Mechanistic hypotheses should align with nitro-reduction pathways (e.g., bacterial nitroreductase activity) or DNA intercalation potential, informed by structural analogs .
Q. How can researchers study the molecular mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinity for target proteins (e.g., topoisomerases).
- Metabolomics : LC-MS/MS to identify nitro-reduction metabolites.
- Gene Expression Profiling : RNA-seq or qPCR to assess pathways affected by treatment.
Cross-disciplinary frameworks, such as ICReDD’s computational-experimental feedback loops, enable hypothesis refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
